molecular formula C8H11ClN2O B6211448 (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride CAS No. 2703748-90-5

(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride

Cat. No.: B6211448
CAS No.: 2703748-90-5
M. Wt: 186.6
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Description

(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a pyrido[3,2-b][1,4]oxazine core structure, which is a fused ring system containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a pyridine derivative with an appropriate oxirane or epoxide compound. The reaction conditions often involve the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of a particular enzyme, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine: The parent compound without the hydrochloride salt.

    (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine sulfate: A similar compound with a sulfate salt.

    (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine nitrate: A nitrate salt variant.

Uniqueness

(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and bioavailability. These properties make it distinct from other similar compounds and can affect its performance in various applications.

Properties

CAS No.

2703748-90-5

Molecular Formula

C8H11ClN2O

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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